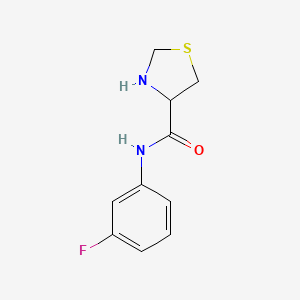

N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2OS/c11-7-2-1-3-8(4-7)13-10(14)9-5-15-6-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNGBUOMIZJNBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of 3-fluoroaniline with thiazolidine-4-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidine ring can undergo oxidation at the sulfur atom to form sulfoxides or sulfones. This reactivity is common in sulfur-containing heterocycles and is influenced by the electronic environment of the ring.

Mechanistic Insight : The fluorine atom at the 3-position of the phenyl group enhances the electrophilicity of the sulfur atom, accelerating oxidation kinetics compared to non-fluorinated analogs .

Hydrolysis and Ring-Opening Reactions

The carboxamide group and thiazolidine ring are susceptible to hydrolysis under acidic or basic conditions:

Structural Impact : Hydrolysis products retain the 3-fluorophenyl moiety, which can participate in downstream reactions (e.g., electrophilic substitution) .

Electrophilic Substitution

The 3-fluorophenyl group undergoes electrophilic substitution, primarily at the para position relative to fluorine:

Electronic Effects : Fluorine’s −I effect deactivates the ring but enhances para substitution due to resonance withdrawal.

Condensation and Cycloaddition

The carboxamide group participates in condensation reactions to form fused heterocycles:

Example : Reaction with indazole-5-carbaldehyde under Knoevenagel conditions yields a tricyclic compound with reported antiproliferative activity (IC<sub>50</sub> = 0.041 µM against A549 cells) .

Stereochemical Dynamics

The thiazolidine ring exhibits stereochemical flexibility, with equilibrium between (2R,4R) and (2S,4R) configurations under kinetic resolution :

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide has shown promising anticancer properties. Research indicates that thiazolidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, a study demonstrated that related thiazolidine-4-one compounds exhibited significant cytotoxicity against breast cancer cell lines with IC50 values as low as 1.47 μM . The mechanism of action often involves modulation of apoptotic pathways and inhibition of angiogenesis, making these compounds potential candidates for further development as anticancer agents.

Antimicrobial Properties

The compound is also being investigated for its antimicrobial effects. Thiazolidine derivatives have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. A review highlighted that certain thiazolidin-4-one derivatives showed effective inhibition against pathogenic strains, suggesting their potential role in developing new antimicrobial therapies .

Biological Activities

Anti-inflammatory Effects

Thiazolidine derivatives, including this compound, have been explored for their anti-inflammatory properties. In vitro studies have indicated that these compounds can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways . This suggests their potential utility in treating inflammatory diseases.

Antioxidant Activity

Research has demonstrated that thiazolidine compounds possess antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. For example, certain derivatives have shown superior radical scavenging abilities compared to standard antioxidants like vitamin E. This property may enhance their therapeutic efficacy in conditions where oxidative stress is a contributing factor.

Chemical Synthesis and Applications

This compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to be utilized in the development of more complex molecules with tailored biological activities. The compound's synthesis typically involves multi-step processes that can be optimized for yield and purity .

Data Table: Summary of Biological Activities

| Activity | Description | IC50 Values (μM) |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells; inhibits proliferation | 1.47 (breast cancer) |

| Antimicrobial | Effective against various bacterial and fungal strains | Variable (specific strains) |

| Anti-inflammatory | Reduces cytokine production; inhibits inflammatory pathways | Not specified |

| Antioxidant | Scavenges free radicals; protects against oxidative stress | Comparable to vitamin E |

Case Studies

Case Study 1: Anticancer Screening

A study involving the NCI-60 human tumor cell line screening revealed that thiazolidine derivatives exhibit broad-spectrum anticancer activity. Compounds were tested for their ability to inhibit growth across various cancer types, with some showing potent activity at low concentrations .

Case Study 2: Antimicrobial Efficacy

In another investigation, several thiazolidine derivatives were synthesized and evaluated for antimicrobial activity against clinical isolates of bacteria. Results indicated significant inhibition zones compared to control groups, supporting further exploration of these compounds as potential antibiotics .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 3-fluorophenyl group in the target compound contrasts with para-substituted analogs (e.g., 4-methoxyphenyl in Example 65 ). Meta-substitution may reduce steric clashes in target binding compared to ortho or para positions.

- Electron-Withdrawing Effects: Fluorine’s electronegativity may improve metabolic stability relative to non-halogenated phenyl analogs .

Fluorophenyl-Substituted Analogs

The 3-fluorophenyl moiety is a critical pharmacophore in multiple compound classes. For example:

- 3-Chloro-N-phenyl-phthalimide : Replacing fluorine with chlorine at the meta position increases molecular weight (Cl = 35.45 vs. F = 19.00) and lipophilicity (logP). This analog is used in polymer synthesis, highlighting how halogen choice affects application scope .

- Piperidinoethylesters of Alkoxyphenylcarbamic Acids: Substitution at the 3-position (e.g., 3-alkoxyphenyl) maximizes inhibitory activity against photosynthetic processes compared to 2- or 4-substituted analogs.

Biological Activity

N-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound belongs to the thiazolidine class, characterized by a thiazolidine ring fused with a carboxamide group. The presence of the 3-fluorophenyl substituent is significant as it may influence the compound's biological properties. The synthesis typically involves the reaction of appropriate amines with thiazolidine derivatives, followed by carboxylation to yield the desired amide structure.

1. Anticancer Activity

This compound has been evaluated for its anticancer properties through various assays:

- NCI-60 Cell Line Screen : This compound was tested against a panel of 60 human tumor cell lines. The results indicated significant inhibitory effects on several cancer types, with IC50 values ranging from 0.124 μM (Leukemia) to 3.81 μM (Non-Small Cell Lung Cancer) .

- Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells through DNA fragmentation and cell cycle arrest. Agarose gel electrophoresis revealed increased DNA fragmentation in treated LNCaP prostate cancer cells, indicating effective induction of cell death .

| Cancer Type | IC50 (μM) |

|---|---|

| Leukemia (CCRF-CEM) | 0.124 |

| Non-Small Cell Lung | 3.81 |

| Prostate Cancer (LNCaP) | 0.4 - 2.2 |

2. Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

- Minimum Inhibitory Concentration (MIC) : It demonstrated significant activity against various pathogens, with MIC values indicating effective inhibition at low concentrations .

- Biofilm Formation : The compound also inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showcasing its potential as an antimicrobial agent.

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

- Radical Scavenging Activity : The compound exhibited strong radical scavenging ability, significantly outperforming ibuprofen in scavenging assays. Its activity was comparable to that of vitamin E, suggesting robust antioxidant properties .

| Compound | Radical Scavenging Activity (%) |

|---|---|

| This compound | >90% |

| Ibuprofen | 4.15 |

| Vitamin E | 96.75 |

Structure-Activity Relationship (SAR)

Research indicates that modifications on the thiazolidine ring and substituents can enhance biological activity:

- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring has been correlated with increased potency against cancer cells and improved antioxidant activity .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical and preclinical settings:

- Study on Prostate Cancer : A study involving LNCaP cells demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis markers .

- Antimicrobial Efficacy : In a series of experiments against common pathogens, this compound showed MIC values lower than many standard antibiotics, indicating its potential as an alternative therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves amide bond formation between a thiazolidine-4-carboxylic acid derivative and 3-fluoroaniline. A common approach is to activate the carboxylic acid using reagents like thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by coupling with the amine. For example, analogous compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide in ) were synthesized via 4-nitrobenzoyl chloride and substituted amines. Reaction optimization includes controlling temperature (0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming the thiazolidine ring conformation, fluorine substitution on the phenyl group, and amide bond formation. For example, in , analogous thiazolidine derivatives showed distinct shifts for thiazolidine protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns. reports molecular ion peaks (e.g., m/z 568.2 for compound 33) consistent with calculated masses.

- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve structural ambiguities in N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide derivatives?

- Methodological Answer : SHELXL ( ) refines crystal structures by optimizing atomic displacement parameters, bond lengths, and angles. For thiazolidine derivatives, hydrogen bonding networks (e.g., N-H···O=C interactions) and fluorine’s electron-withdrawing effects on the phenyl ring can be analyzed. If twinning or disorder is observed (common in flexible thiazolidine rings), SHELXD/SHELXE ( ) can assist in phase determination. Use R1/wR2 residuals (<5%) and goodness-of-fit (GOF ≈1) to validate refinement quality .

Q. How should researchers address discrepancies in NMR data between synthetic batches of fluorophenyl-thiazolidine analogs?

- Methodological Answer : Contradictions in chemical shifts or splitting patterns may arise from:

- Solvent or pH effects : Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and neutral pH.

- Conformational isomerism : Thiazolidine rings may adopt different chair/twist configurations, altering proton environments. Use variable-temperature NMR to identify dynamic equilibria.

- Impurities : Cross-validate with LC-MS () or 2D NMR (COSY, HSQC) to isolate signals from the target compound. Document batch-specific conditions (e.g., reaction time, temperature) to trace variability .

Q. What structure-activity relationship (SAR) strategies enhance the bioactivity of fluorophenyl-thiazolidine derivatives?

- Methodological Answer :

- Substituent engineering : shows that substituents on the phenyl ring (e.g., nitro, fluoro) modulate antimalarial activity. For N-(3-fluorophenyl)-derivatives, introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability.

- Stereochemical control : Chiral centers in the thiazolidine ring (e.g., 5,5-dimethyl substitution in ) influence binding affinity. Use enantioselective synthesis or chiral HPLC to isolate active stereoisomers.

- Bioisosteric replacement : Replace the thiazolidine ring with oxazolidinones ( ) or pyridazine cores () to improve solubility or target engagement .

Q. How can fluorophenyl-thiazolidine derivatives be functionalized for applications in positron emission tomography (PET) imaging?

- Methodological Answer : Introduce radionuclides (e.g., ¹⁸F) via precursor molecules. details the synthesis of ¹⁸F-labeled carboxamides using phenolic precursors (e.g., N-(3-fluoro-4-hydroxyphenyl) derivatives). Key steps:

- Radiofluorination : React K¹⁸F with a tosyl or nitro precursor under anhydrous conditions.

- Purification : Use semi-preparative HPLC to isolate the radioligand.

- Validation : Assess binding affinity (e.g., IC50) and pharmacokinetics in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.